1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol
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Overview
Description
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol is an organic compound that features a fluorophenyl group and a morpholine ring
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the morpholine ring can improve solubility and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-ol: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.
1-(4-Fluorophenyl)-2-(piperidin-4-yl)ethan-1-ol: This compound features a piperidine ring instead of morpholine, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-morpholin-4-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSLJOSNVMONBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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